molecular formula C16H16ClN3O3S B1676511 Metolazone CAS No. 17560-51-9

Metolazone

Katalognummer B1676511
CAS-Nummer: 17560-51-9
Molekulargewicht: 365.8 g/mol
InChI-Schlüssel: AQCHWTWZEMGIFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Metolazone is a quinazoline diuretic, with properties similar to thiazide diuretics . It consists of 1,2,3,4-tetrahydroquinazolin-4-one bearing additional methyl, 2-tolyl, sulfamyl, and chloro substituents at positions 2, 3, 6, and 7 respectively . It is used to treat high blood pressure (hypertension) and the buildup of excess fluid and salt in your body (edema) .


Molecular Structure Analysis

The crystal structure of Metolazone has been solved and refined using synchrotron X-ray powder diffraction data and optimized using density functional techniques . Metolazone crystallizes in space group P-1 with a = 8.1976(5), b = 14.4615(69), c = 16.0993(86) Å, α = 115.009(18), β = 90.096(7), γ = 106.264(4)°, V = 1644.52(9) Å 3 .

Wissenschaftliche Forschungsanwendungen

Metolazone in Scientific Research

1. Diuretic Efficacy in Chronic Renal Failure Metolazone, a modified quinazolinesulphonamide, has been found effective as a diuretic in chronic renal failure. In a study involving patients with stable chronic renal failure, metolazone showed a significant increase in urine flow and sodium excretion without notable side effects (Dargie et al., 1972).

2. Heart Failure Management Metolazone is recommended for severe congestive heart failure (HF). An observational study on patients with refractory systolic HF showed that low-dose metolazone combined with a loop diuretic improved NYHA functional class and significantly reduced weight and blood pressure (Rosenberg et al., 2005).

3. Diuretic Synergy with Frusemide A study on African patients indicated that metolazone, when used alone, was moderately effective, but its combination with frusemide proved highly valuable in patients with fluid retention resistant to other diuretics (Gunstone et al., 1971).

4. Comparison with Chlorothiazide Research comparing metolazone with chlorothiazide found that metolazone exerts its major effect in the cortical diluting segment of the kidney. It differs from chlorothiazide in not inhibiting carbonic anhydrase and in producing a lesser kaliuresis (Steinmuller & Puschett, 1972).

5. Long-Term Therapy in Renal Failure and Nephrotic Syndrome A study demonstrated that metolazone is safe and effective over long periods for patients with chronic renal insufficiency and nephrotic syndrome. It facilitated the use of sodium bicarbonate to treat acidosis in several patients (Paton & Kane, 1977).

6. Treatment of Calcium Nephrolithiasis Metolazone showed effectiveness in reducing both calcium excretion and new stones in calcium stone formers. It displayed a hypocalciuric effect similar to thiazides, beneficial in idiopathic calcium nephrolithiasis (Cunningham et al., 1982).

7. Electrochemical Behavior Study The electrochemical behavior of metolazone was investigated using different voltammetry methods. This research contributes to understanding the drug's interaction mechanisms and could aid in developing new analytical methods (Pontinhaet al., 2008)

8. Role in Edema Management Metolazone is used alongside loop diuretics for managing volume overload in patients resistant to loop diuretic therapy alone. Its pharmacologic properties allow a favorable diuretic combination effect (Sica, 2003).

9. Pharmacokinetics in Chinese Population A study investigated the pharmacokinetic characteristics, safety, and tolerability of metolazone in the Chinese population. It found that single dosing with metolazone yielded linear plasma pharmacokinetic properties in healthy Chinese subjects (Li et al., 2017).

10. Preeclampsia Treatment In a rat model of preeclampsia, low-dosage metolazone effectively reduced blood pressure without causing natriuresis. This finding has implications for treating the human disorder (Pridjian et al., 2006).

Safety And Hazards

When handling Metolazone, it’s important to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation . It’s also recommended to keep containers tightly closed in a dry, cool, and well-ventilated place .

Zukünftige Richtungen

According to guidelines, Metolazone should be administered two to five hours before loop diuretic so that peak drug levels of Metolazone are attained with the loop diuretic administration and maximum blockade of distal sodium reabsorption is accomplished . This suggests a potential direction for optimizing the use of Metolazone in clinical settings.

Eigenschaften

IUPAC Name

7-chloro-2-methyl-3-(2-methylphenyl)-4-oxo-1,2-dihydroquinazoline-6-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3S/c1-9-5-3-4-6-14(9)20-10(2)19-13-8-12(17)15(24(18,22)23)7-11(13)16(20)21/h3-8,10,19H,1-2H3,(H2,18,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQCHWTWZEMGIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NC2=CC(=C(C=C2C(=O)N1C3=CC=CC=C3C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045167
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

365.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

INSOL IN WATER & ALCOHOL, 4.07e-02 g/L
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The actions of metolazone result from interference with the renal tubular mechanism of electrolyte reabsorption. Metolazone acts primarily to inhibit sodium reabsorption at the cortical diluting site and to a lesser extent in the proximal convoluted tubule. Sodium and chloride ions are excreted in approximately equivalent amounts. The increased delivery of sodium to the distal tubular exchange site results in increased potassium excretion. Metolazone does not inhibit carbonic anhydrase. The antihypertensive mechanism of action of metolazone is not fully understood but is presumed to be related to its saluretic and diuretic properties., IT ACTS PRIMARILY TO INHIBIT SODIUM REABSORPTION AT CORTICAL DILUTING SITE & IN PROXIMAL CONVOLUTED TUBULE. SODIUM & CHLORIDE IONS ARE EXCRETED IN APPROX EQUAL AMT; INCR POTASSIUM EXCRETION MAY ALSO OCCUR. DIURETIC POTENCY APPROXIMATES THAT OF THIAZIDES.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Metolazone

Color/Form

CRYSTALS FROM ETHANOL

CAS RN

17560-51-9, 56436-31-8, 56436-32-9
Record name Metolazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17560-51-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Metolazone [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017560519
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (+)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436318
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056436329
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name metolazone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759581
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Metolazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Metolazone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METOLAZONE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NM7V2Y3G0U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZ7V40X7VX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NN9U607695
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

253-259 °C, 256 °C
Record name Metolazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00524
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name METOLAZONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3367
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Metolazone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014665
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Metolazone
Reactant of Route 2
Metolazone
Reactant of Route 3
Reactant of Route 3
Metolazone
Reactant of Route 4
Reactant of Route 4
Metolazone
Reactant of Route 5
Metolazone
Reactant of Route 6
Reactant of Route 6
Metolazone

Citations

For This Compound
9,010
Citations
DA Sica - Congestive Heart Failure, 2003 - Wiley Online Library
… Metolazone is active at the luminal surface of both the proximal and distal tubule. Metolazone … 80% of a dose of metolazone is renally eliminated as unchanged metolazone 42, 44 ; in …
Number of citations: 68 onlinelibrary.wiley.com
J Rosenberg, F Gustafsson, S Galatius… - … drugs and therapy, 2005 - Springer
… Absorption of metolazone seems to be reduced in HF. Metolazone produces a diuretic response despite a low glomerular filtration rate. A wide dose range of metolazone has been …
Number of citations: 104 idp.springer.com
A Kiyingi, MJ Field, CC Pawsey, J Yiannikas… - The Lancet, 1990 - Elsevier
… ), and 2 responded to subsequent reintroduction of metolazone. 4 of these 5 patients died, 2 … metolazone dosage had to be reduced. Failure to respond to the introduction of metolazone …
Number of citations: 118 www.sciencedirect.com
HJ Dargie, MEM Allison, AC Kennedy, MJB Gray - Br Med J, 1972 - bmj.com
… were given metolazone in doses ranging from 20-150 mg. A notice- … metolazone has a significant diuretic and natriuretic increase in urine flow and electrolyte excretion after metolazone …
Number of citations: 72 www.bmj.com
MA Brisco‐Bacik, JM Ter Maaten… - Journal of the …, 2018 - Am Heart Assoc
Background In acute decompensated heart failure, guidelines recommend increasing loop diuretic dose or adding a thiazide diuretic when diuresis is inadequate. We set out to …
Number of citations: 94 www.ahajournals.org
RF Gunstone, HGP Shani, D Njemo… - Postgraduate …, 1971 - academic.oup.com
… Introduction Metolazone is structurally related to quinethazone. Its diuretic and hypotensive … We report here on our experience of metolazone in Uganda where it was used in a two …
Number of citations: 65 academic.oup.com
TD Steuber, KM Janzen… - … : The Journal of Human …, 2020 - Wiley Online Library
… trials and abstracts comparing metolazone to chlorothiazide for … of metolazone to chlorothiazide as an adjunct to loop diuretics to treat ADHF were included in the evaluation. Metolazone …
MP Moranville, S Choi, J Hogg… - Cardiovascular …, 2015 - Wiley Online Library
… metolazone or chlorothiazide appears to be efficacious and safe in ADHF , renal dysfunction, and diuretic resistance. Given the considerable cost difference favoring oral metolazone, …
Number of citations: 43 onlinelibrary.wiley.com
WJ Tilstone, H Dargie, EN Dargie… - Clinical …, 1974 - Wiley Online Library
… of metolazone and metabolites in urine after intravenous or oral dose of 2.5 mg 14C-metolazone… material was given and 2.5 mg cold metolazone was given each day thereafter for 4 or 5 …
Number of citations: 61 ascpt.onlinelibrary.wiley.com
RR Paton, RE Kane - Journal of Clinical Pharmacology, 1977 - europepmc.org
… of metolazone facilitated the use of sodium bicarbonate to treat acidosis in several patients. Concurrent administration of metolazone … Adverse effects of metolazone therapy were those …
Number of citations: 48 europepmc.org

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.